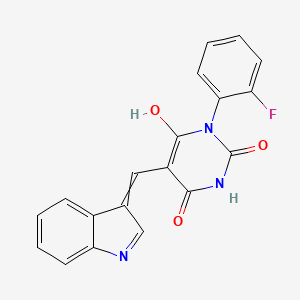
1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a novel compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has demonstrated promising results in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has also been reported to modulate the expression of certain genes and proteins involved in disease progression.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have several biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, reduce inflammation, and lower blood glucose levels. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its versatility in scientific research. This compound can be used in various assays and experiments to study its pharmacological effects. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
The potential applications of 1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione are vast. Some of the future directions for research include exploring its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. This compound can also be further studied for its potential use in combination therapies for cancer treatment. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and its potential interactions with other drugs.
Conclusion:
In conclusion, 1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a novel compound that has shown promising results in scientific research. Its versatile applications and potential for use in the treatment of various diseases make it a valuable compound for further study. However, more research is needed to fully understand its mechanism of action and potential interactions with other drugs.
Synthesemethoden
Several methods have been reported for the synthesis of 1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the most common methods involves the reaction of 2-fluorobenzaldehyde, indole-3-carboxaldehyde, and barbituric acid in the presence of a catalyst. The reaction is carried out in refluxing ethanol, and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in scientific research. It has been reported to have anticancer, anti-inflammatory, and antidiabetic properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-6-hydroxy-5-(indol-3-ylidenemethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O3/c20-14-6-2-4-8-16(14)23-18(25)13(17(24)22-19(23)26)9-11-10-21-15-7-3-1-5-12(11)15/h1-10,25H,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBAPBSQOOUOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)NC3=O)C4=CC=CC=C4F)O)C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5577868.png)
![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5577874.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate](/img/structure/B5577880.png)
![4-hydroxy-12-(trifluoromethyl)-8,9,10,11-tetrahydro-1H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5577881.png)


![N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B5577900.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577910.png)
![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)

![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5577946.png)
![N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide](/img/structure/B5577951.png)
![2-[5-(2-methyltetrahydrofuran-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5577957.png)